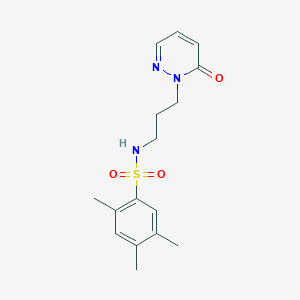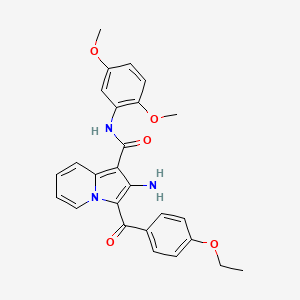
(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . AChE and BuChE are key enzymes in the cholinergic system, playing crucial roles in neurotransmission by hydrolyzing acetylcholine .
Mode of Action
These inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
Ache inhibitors typically result in increased acetylcholine levels, which can enhance cholinergic neurotransmission and potentially alleviate symptoms of conditions like alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-phenylpiperazine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitrothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
- (5-Nitrothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone
- (5-Nitrothiophen-2-yl)(4-benzylpiperazin-1-yl)methanone
Uniqueness
(5-Nitrothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of the phenyl group on the piperazine ring, which can enhance its binding properties and biological activity compared to its analogs. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-nitrothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXMQOSVVIPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2805860.png)

![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)
![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)
![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)
![2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2805875.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2805877.png)


